molecular formula C149H226N40O45 B1663877 Glucagon-like peptide-I(7-36) amide CAS No. 107444-51-9

Glucagon-like peptide-I(7-36) amide

Cat. No. B1663877
M. Wt: 3297.6 g/mol
InChI Key: DTHNMHAUYICORS-KTKZVXAJSA-N
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Description

Glucagon-Like Peptide I (7-36) (GLP)-1 (7-36)-NH2 is a peptide found in the mucosal endocrine cells of the intestine . Plasma levels of this peptide show a rise after the ingestion of a fat or mixed-component meal . Some results suggest a novel role for Glucagon-Like Peptide I (7-36)-NH2 as a physiological inhibitor of gastric acid secretion in humans .


Synthesis Analysis

The synthesis of Glucagon-Like Peptide I (7-36) amide is a product of the tissue-specific post-translational processing of the glucagon precursor . It is released postprandially from intestinal endocrine L cells and stimulates insulin secretion .


Molecular Structure Analysis

The molecular structure of Glucagon-Like Peptide I (7-36) amide is complex and involves multiple amino acid residues within the transmembrane helices and extracellular loops of the receptor . The specific amino acid residues that confer ligand-induced receptor activation have been identified through sequence comparisons of GLP-1 and GLP1R with their orthologs and paralogs in vertebrates, combined with biochemical approaches .


Chemical Reactions Analysis

GLP-1 (7–36) amide induced membrane depolarization that was associated with inhibition of whole-cell KATP current . In addition, GLP-l (7–36) amide produced greater than fourfold potentiation of Ca 2+ -dependent exocytosis .

Safety And Hazards

The safety data sheet for Glucagon-Like Peptide I (7-36) amide indicates that it has a health hazard rating of 0, indicating that it is not considered a health hazard .

properties

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHNMHAUYICORS-KTKZVXAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C149H226N40O45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucagon-like peptide-I(7-36) amide

CAS RN

107444-51-9
Record name Glucagon-like peptide 1 (7-36)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
427
Citations
HC Fehmann - 1991 - deepblue.lib.umich.edu
Cloning and sequence analysis of cDNAs and DNA fragments from genomic libraries has led to a dramatic increase in understanding of the glucagon-related peptides in recent years. …
Number of citations: 125 deepblue.lib.umich.edu
WOC Creutzfeldt, N Kleine, B Willms, C Ørskov… - Diabetes …, 1996 - Am Diabetes Assoc
OBJECTIVE Glucagon-like peptide I(7–36) amide (GLP-1) is a physiological incretin hormone that, in slightly supraphysiological doses, stimulates insulin secretion, lowers glucagon …
Number of citations: 443 diabetesjournals.org
H Takahashi, H Manaka, K Suda… - … journal of clinical and …, 1991 - Taylor & Francis
The effect of insulin and glucose on fat-induced gastric inhibitory polypeptide (GIP) and glucagon-like peptide-1 (7-36 amide) (GLP-1 (7-36 amide)) was studied in five healthy subjects …
Number of citations: 21 www.tandfonline.com
L Ranganath, F Norris, L Morgan, J Wright… - Clinical …, 1999 - portlandpress.com
Two studies were performed to assess the entero-insular axis in simple obesity and the possible effect of variations in the level of circulating non-esterified fatty acids (NEFA) on one of …
Number of citations: 70 portlandpress.com
SM Kanse, B Kreymann, MA Ghatei, SR Bloom - FEBS letters, 1988 - Wiley Online Library
… High-affinity binding sites for glucagon-like peptide-I 7 36 amide (GLP-I 7-36 NH2) were identified in rat brain and lung membranes. Binding of [a25I]GLP-I 7 36 NH z was rapid, …
Number of citations: 147 febs.onlinelibrary.wiley.com
C Hedetoft, SP Sheikh, S Larsen, JJ Holst - Pancreas, 2000 - journals.lww.com
Diabetes mellitus secondary to chronic pancreatitis is characterized by a progressive destruction of the pancreas, including loss of the islet cells, leading to a form of diabetes that can …
Number of citations: 32 journals.lww.com
A Wettergren, P Maina, S Boesby… - Scandinavian journal of …, 1997 - Taylor & Francis
… Glucagon-like peptide- I 7-36 amide (GLP-1) and peptide YY (PYY) are colocalized in open-type endocrine cells (L-cells) in the ileal and colonic mucosa (1-4). Both peptides are …
Number of citations: 78 www.tandfonline.com
MA Nauck, N Kleine, C Ørskov, JJ Holst, B Willms… - Diabetologia, 1993 - Springer
Glucagon-like peptide 1 (GLP-1) (7-36 amide) is a physiological incretin hormone that is released after nutrient intake from the lower gut and stimulates insulin secretion at elevated …
Number of citations: 365 link.springer.com
S Suzuki, K Kawai, S Ohashi, Y Watanabe… - Metabolism, 1992 - Elsevier
The interaction of three incretin candidates, glucagon-like peptide-1(7–36)amide (t-GLP-1), gastric inhibitory polypeptide (GIP), and sulfated COOH-terminal octapeptide of …
Number of citations: 16 www.sciencedirect.com
L Pridal, CF Deacon, O Kirk, JV Christensen… - European Journal of …, 1996 - Springer
The pharmacokinetic properties of glucagon-like peptide-1(7–36)amide and GLP-1(7–37) were compared. Four beagle dogs received on 4 separate occasions sc bolus doses of 50 μg/…
Number of citations: 60 link.springer.com

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